

A Technical Overview of H-DL-Phe-OtBu.HCl: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

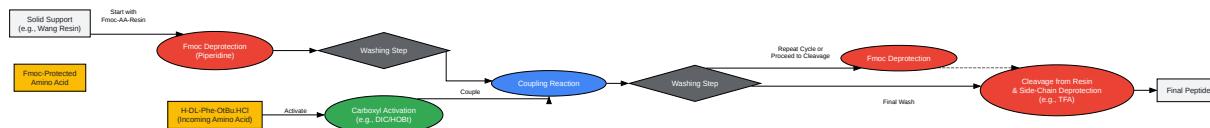
Compound Name: **H-DL-Phe-OtBu.HCl**

Cat. No.: **B554973**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a derivative of the amino acid phenylalanine. It serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its protected functional groups make it a versatile reagent for the controlled assembly of complex molecules. This document provides a concise technical summary of its key properties and a conceptual workflow for its application.


Physicochemical Properties and Structural Information

The fundamental characteristics of **H-DL-Phe-OtBu.HCl** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Data	Reference(s)
Molecular Weight	257.76 g/mol	[1] [2] [3]
Molecular Formula	C ₁₃ H ₂₀ CINO ₂	[1] [2] [3]
CAS Number	75898-47-4	[1] [2] [4]
Appearance	White to off-white solid/powder	[4]
Synonyms	DL-Phenylalanine tert-butyl ester hydrochloride, tert-butyl 2-amino-3-phenylpropanoate hydrochloride	[2] [4]
Canonical SMILES	CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N(Cl)	[5]
InChI Key	FDMCEDXULPJPG-UHFFFAOYSA-N	[6]
Primary Application	Intermediate in peptide synthesis and pharmaceutical development.	[4]

Conceptual Workflow: Application in Solid-Phase Peptide Synthesis

H-DL-Phe-OtBu.HCl is frequently utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. The tert-butyl (OtBu) group protects the carboxylic acid, while the amine is present as a hydrochloride salt. The following diagram illustrates a generalized workflow where an amino acid derivative like **H-DL-Phe-OtBu.HCl** is incorporated into a growing peptide chain.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS) incorporating **H-DL-Phe-OtBu.HCl**.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and scale, a general procedure for coupling **H-DL-Phe-OtBu.HCl** in SPPS is outlined below.

Materials:

- Fmoc-deprotected peptide-resin
- **H-DL-Phe-OtBu.HCl**
- Coupling reagents (e.g., DIC/HOBt or HATU)
- Base (e.g., DIPEA or NMM)
- Solvent (e.g., DMF or NMP)

Protocol:

- Resin Preparation: The synthesis begins with a solid support resin to which the first amino acid is attached. The N-terminal Fmoc protecting group is removed using a solution of

piperidine in DMF.

- Amino Acid Activation: In a separate vessel, **H-DL-Phe-OtBu.HCl** (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. A base (e.g., DIPEA) is added to neutralize the hydrochloride salt. The coupling reagents are then added to activate the carboxylic acid group.
- Coupling Reaction: The activated H-DL-Phe-OtBu solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the new peptide bond.
- Washing: Following the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Cycle Repetition: The Fmoc group of the newly added phenylalanine residue is then deprotected to allow for the coupling of the next amino acid in the sequence. This cycle of deprotection, activation, and coupling is repeated until the desired peptide is synthesized.
- Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl ester from the phenylalanine) are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

This compound's utility as a precursor for pharmaceuticals, particularly in developing analgesics and antidepressants, underscores its importance in drug discovery pipelines.^[4] Furthermore, its application extends to biochemical studies, aiding researchers in understanding amino acid interactions and metabolic pathways.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmole.com [abmole.com]

- 2. H-DL-PHE-OTBU HCL CAS#: 75898-47-4 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. H-DL-Phe-OtBu HCl | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [A Technical Overview of H-DL-Phe-OtBu.HCl: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554973#h-dl-phe-otbu-hcl-structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com